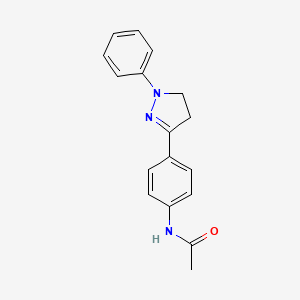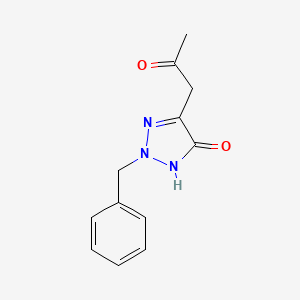
3-Quinolinecarboxaldehyde, 1-ethyl-1,2-dihydro-4-hydroxy-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups such as an ethyl group, a hydroxyl group, an oxo group, and a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .
化学反応の分析
Types of Reactions: 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinoline-2,4-dione derivative, while reduction of the oxo group may produce a dihydroquinoline derivative .
科学的研究の応用
1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis .
類似化合物との比較
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but with a carboxylate group instead of a carbaldehyde group.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Contains a carboxamide group, offering different reactivity and applications.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Features a carboxylic acid group, which influences its solubility and reactivity.
Uniqueness: 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to the presence of the ethyl group and the carbaldehyde group, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
65740-50-3 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
1-ethyl-4-hydroxy-2-oxoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-2-13-10-6-4-3-5-8(10)11(15)9(7-14)12(13)16/h3-7,15H,2H2,1H3 |
InChIキー |
BLCBANRNSXYIEB-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



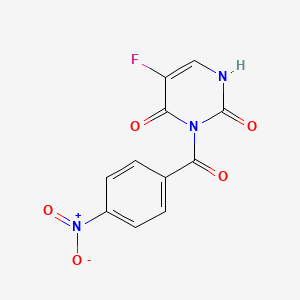
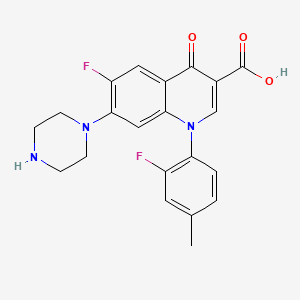
![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)
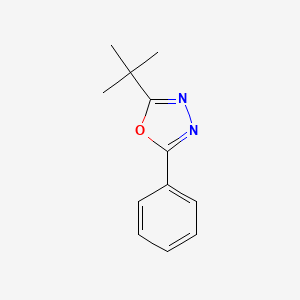
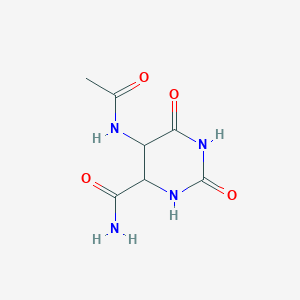
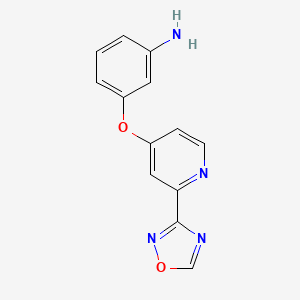

![8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B15212690.png)
